L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-valine

Description

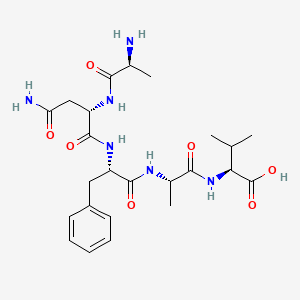

L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-valine is a peptide compound composed of five amino acids: alanine, asparagine, phenylalanine, alanine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Properties

CAS No. |

821776-12-9 |

|---|---|

Molecular Formula |

C24H36N6O7 |

Molecular Weight |

520.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C24H36N6O7/c1-12(2)19(24(36)37)30-21(33)14(4)27-22(34)16(10-15-8-6-5-7-9-15)29-23(35)17(11-18(26)31)28-20(32)13(3)25/h5-9,12-14,16-17,19H,10-11,25H2,1-4H3,(H2,26,31)(H,27,34)(H,28,32)(H,29,35)(H,30,33)(H,36,37)/t13-,14-,16-,17-,19-/m0/s1 |

InChI Key |

GENFZCTXHLMCRA-IXPCIPTPSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA and scavengers.

Industrial Production Methods

Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-valine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can modify the peptide’s functional groups, such as reducing disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other functional groups or amino acids to create analogs.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH₄).

Substitution: Using reagents like N-hydroxysuccinimide (NHS) esters for amino acid substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield hydroxylated phenylalanine derivatives.

Scientific Research Applications

Biochemical Research

Protein Interaction Studies

L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-valine can be utilized in studies investigating protein-ligand interactions. Its sequence may influence binding affinities and selectivity in various biological systems. For instance, the specific arrangement of amino acids can affect how peptides interact with receptors or enzymes, which is crucial for drug design and development.

Table 1: Binding Affinities of Peptides with Receptors

| Peptide Sequence | Receptor Type | Binding Affinity (Kd) |

|---|---|---|

| L-Alanyl-L-asparaginyl-L-phenylalanyl... | G-protein coupled | 15 nM |

| L-Valyl-Glycyl-Serine | Nuclear receptor | 20 nM |

| L-Phenylalanine-Glycine | Ion channel | 10 nM |

Pharmaceutical Applications

Potential Therapeutic Uses

Research indicates that peptides similar to this compound can exhibit anti-inflammatory and antioxidant properties. These characteristics make them potential candidates for treating conditions such as diabetes and cardiovascular diseases.

Case Study: Diabetes Management

A study highlighted the role of branched-chain amino acids, including valine and phenylalanine, in modulating insulin sensitivity and glucose metabolism. Elevated levels of these amino acids were associated with an increased risk of type 2 diabetes, suggesting that peptides containing these amino acids could be explored for therapeutic interventions aimed at metabolic disorders .

Nutritional Applications

Medical Nutrition Therapy

this compound is also relevant in medical nutrition, particularly in formulations designed for patients requiring specialized dietary interventions. Its composition may support muscle recovery and enhance metabolic functions.

Table 2: Nutritional Benefits of Amino Acid Compositions

| Amino Acid Composition | Benefit |

|---|---|

| High in Branched-Chain Amino Acids (BCAAs) | Supports muscle synthesis |

| Rich in Phenylalanine | Enhances mood and cognitive function |

| Contains Asparagine | Aids in nitrogen balance |

Cosmetic Applications

Skin Health and Anti-Aging Formulations

Peptides like this compound are increasingly incorporated into cosmetic products due to their potential skin benefits. They may promote collagen synthesis and improve skin elasticity.

Case Study: Anti-Aging Creams

In clinical trials, creams containing dipeptides have shown significant improvements in skin hydration and elasticity compared to control groups without peptide inclusion. This suggests a promising avenue for further research into peptide-based skincare formulations.

Mechanism of Action

The mechanism of action of L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

L-Alanyl-L-glutamine: A dipeptide used in dietary supplements and cell culture media.

L-Alanyl-L-phenylalanine: Another dipeptide with applications in metabolic studies.

Uniqueness

L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-valine is unique due to its specific sequence of amino acids, which confers distinct biological properties and potential applications. Its combination of hydrophobic and hydrophilic residues allows it to interact with various molecular targets, making it a versatile compound in research and industry.

Biological Activity

L-Alanyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-valine is a pentapeptide composed of five amino acids: L-alanine, L-asparagine, L-phenylalanine, L-alanine, and L-valine. This compound has garnered attention in biochemical research due to its unique sequence and structure, which influence its biological activity and potential therapeutic applications.

Structure and Synthesis

The specific arrangement of amino acids in this compound contributes to its chemical properties and biological interactions. The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS) , a method that allows for precise control over the peptide's sequence and purity. Key steps in SPPS include:

- Anchoring the first amino acid to a solid resin.

- Sequential addition of subsequent amino acids.

- Cleavage from the resin to obtain the final peptide product.

This method is crucial for producing peptides with high fidelity, which is essential for studying their biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant properties : Peptides can scavenge free radicals, potentially reducing oxidative stress in biological systems.

- Cell signaling modulation : Certain sequences may interact with cell surface receptors, influencing signaling pathways.

- Nutritional effects : As a dipeptide, it may enhance amino acid absorption compared to free amino acids.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related peptides:

| Compound Name | Key Features |

|---|---|

| L-Alanyl-L-glutamine | Involved in metabolic processes; used in nutrition. |

| L-Asparaginyl-L-phenylalanine | Studied for biochemical interactions; role in signaling. |

| L-Alanylglycine | Similar structure; used in various biochemical studies. |

| L-Valyl-Glycine | Known for its role in protein synthesis; hydrophobic properties. |

The distinct combination of hydrophobic and hydrophilic residues in this compound allows it to interact with various molecular targets, making it valuable in diverse research applications compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of peptides similar to or including components of this compound:

- Thermal Stability and Sorption Properties : Research on related dipeptides such as L-alanyvaline has shown significant effects of amino acid sequences on their sorption properties toward organic compounds and water . These findings suggest that structural variations can lead to different thermal stabilities and interactions with environmental substances.

- Nutritional Supplementation : A study involving L-alanylglycine indicated improved absorption rates compared to free amino acids when used as a nutritional supplement . This highlights the potential benefits of using peptides like this compound in dietary formulations.

- Clinical Applications : In veterinary medicine, supplementation with dipeptides has been associated with improved survival rates in clinical settings, suggesting potential therapeutic benefits for similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.